Regiochemical Differentiation: 1,1-Disubstituted Vinyl Boronate versus (E)-1-Alkenyl Boronate Isomer
The target compound is a 1,1-disubstituted (α‑substituted) vinyl boronate, whereas CAS 1352747‑93‑3, (E)‑4,4,5,5‑tetramethyl‑2‑(4‑methylpent‑1‑en‑1‑yl)‑1,3,2‑dioxaborolane, is a 1,2‑disubstituted (β‑alkenyl) boronate with the double bond conjugated to boron. This constitutional isomerism fundamentally alters the coupling outcome: the 1,1‑disubstituted architecture yields a quaternary vinyl carbon upon transmetalation while the (E)‑1‑alkenyl isomer yields a secondary vinyl carbon. The 2014 Morken study established that 1,1‑disubstituted vinyl boronates are less synthetically accessible than 1,2‑disubstituted variants, reporting a representative 1,1‑disubstituted vinyl boronate (2a) in 71% isolated yield via a two‑step diboration/elimination sequence [1]. No comparable synthetic protocol exists for the (E)-isomer yielding the same quaternary substitution pattern.
| Evidence Dimension | Vinyl substitution pattern accessible via Suzuki coupling |
|---|---|
| Target Compound Data | 1,1-Disubstituted vinyl boronate (α‑Bpin); coupling delivers quaternary vinyl carbon center |
| Comparator Or Baseline | (E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane (CAS 1352747-93-3); β‑alkenyl boronate delivers secondary vinyl carbon |
| Quantified Difference | Constitutional isomer – distinct connectivity; 1,1-disubstituted vinyl boronates are documented as a less abundant subclass [1]; representative 1,1‑disubstituted vinyl boronate synthesized in 71% yield |
| Conditions | Synthetic accessibility assessment from ketone diboration/elimination protocol (toluene, p‑TsOH, 65°C, 9 h) [1] |
Why This Matters
For procurement decisions, the 1,1-disubstituted architecture provides exclusive access to quaternary vinyl substitution patterns that the (E)-1-alkenyl isomer cannot deliver, making it a non-interchangeable building block.
- [1] Mlynarski, S. N.; Schuster, C. H.; Morken, J. P. Stereoselective Formation of Trisubstituted Vinyl Boronate Esters by the Acid-Mediated Elimination of α-Hydroxyboronate Esters. J. Org. Chem. 2014, 79 (14), 6658–6665. DOI: 10.1021/jo500773t. View Source
